

In Vivo Pharmacodynamics of Quisinostat Dihydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Quisinostat dihydrochloride	
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Introduction

Quisinostat dihydrochloride (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It exhibits broad-spectrum anti-proliferative activity against a range of solid and hematologic malignancies.[4][5] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of Quisinostat, summarizing key findings from preclinical and clinical studies. The document details the compound's mechanism of action, its effects on key signaling pathways, and its anti-tumor efficacy in various cancer models.

Mechanism of Action

Quisinostat is a hydroxamic acid-based inhibitor that targets class I and II HDAC enzymes with high cellular potency.[1][2] Inhibition of these enzymes leads to an increase in the acetylation of histone and non-histone proteins.[4][6] This modulation of acetylation status results in a more open chromatin structure, which in turn alters gene expression.[1] A key downstream effect of Quisinostat is the induction of tumor suppressor genes and the repression of genes involved in cell proliferation and survival.[7] One specific mechanism identified is the increased expression of the histone H1.0 protein, which contributes to halting cancer cell replication.[8]

In Vivo Anti-Tumor Activity



Quisinostat has demonstrated significant single-agent anti-tumoral efficacy in a variety of preclinical cancer models.[1] In vivo studies have consistently shown its ability to inhibit tumor growth and, in some cases, induce tumor regression.

Data from Xenograft Studies

The following tables summarize the quantitative outcomes from various in vivo xenograft studies.

Table 1: Effect of Quisinostat on Tumor Growth in a Hepatocellular Carcinoma (HCC) Xenograft Model

Animal Model	Treatment Group	Dosing Regimen	Mean Tumor Volume (mm³) at Day 28
HCCLM3 Xenograft	Vehicle (5% DMSO)	Intraperitoneal injection, 5 days/week for 4 weeks	Not explicitly stated, but significantly larger than treatment groups
HCCLM3 Xenograft	Quisinostat (10 mg/kg)	Intraperitoneal injection, 5 days/week for 4 weeks	Markedly repressed compared to control[7]
HCCLM3 Xenograft	Sorafenib (10 mg/kg)	Intraperitoneal injection, 5 days/week for 4 weeks	Markedly repressed compared to control[7]
HCCLM3 Xenograft	Quisinostat (10 mg/kg) + Sorafenib (10 mg/kg)	Intraperitoneal injection, 5 days/week for 4 weeks	Enhanced tumor growth impediment compared to single agents[7]

Table 2: Activity of Quisinostat in Pediatric Preclinical Testing Program (PPTP) In Vivo Models



Xenograft Type	Dosing Regimen	Outcome
Solid Tumors (n=33)	5 mg/kg, intraperitoneally, daily for 21 days	Significant differences in event-free survival (EFS) distribution compared to control in 64% of xenografts.[1] [2] Objective response in 1 of 33 xenografts.[2]
Acute Lymphoblastic Leukemia (ALL) (n=8)	2.5 mg/kg, intraperitoneally, daily for 21 days	Significant differences in EFS distribution compared to control in 50% of xenografts.[1] [2] Complete response or maintained complete response in 2 xenografts; stable disease in 1 xenograft.[2]

Signaling Pathways Modulated by Quisinostat

In vivo and in vitro studies have elucidated several key signaling pathways that are modulated by Quisinostat, contributing to its anti-cancer effects.

PI3K/AKT/p21 Pathway

In hepatocellular carcinoma cells, Quisinostat has been shown to induce G0/G1 phase cell cycle arrest through the PI3K/AKT/p21 pathway.[7][9]



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Quisinostat-induced G0/G1 cell cycle arrest via the PI3K/AKT/p21 pathway.

JNK/c-jun/caspase-3 Pathway

Quisinostat also induces apoptosis in HCC cells by activating the JNK/c-jun/caspase-3 pathway.[7][9]





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Apoptosis induction by Quisinostat through the JNK/c-jun/caspase-3 pathway.

p53 Acetylation and Activation

In HepG2 hepatocellular carcinoma cells, Quisinostat treatment leads to increased acetylation of p53 at K381/K382 sites.[10] This is achieved by impairing the interaction between HDAC6 and p53, resulting in p53 activation, which in turn triggers cell cycle arrest and apoptosis.[10]

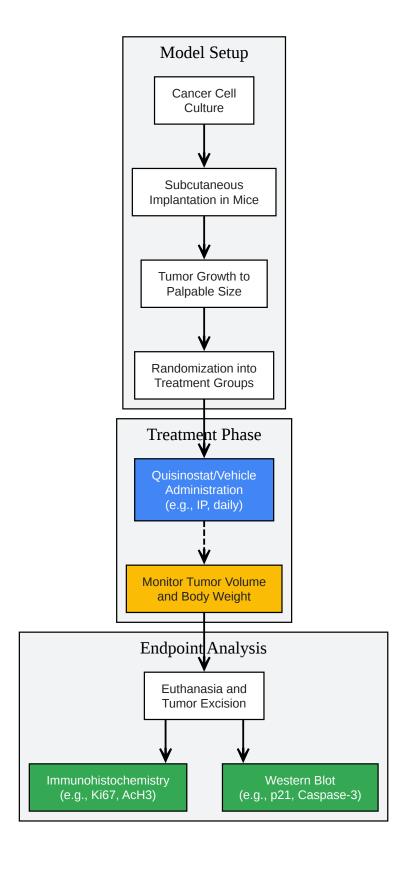
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline typical experimental protocols used in the in vivo evaluation of Quisinostat.

Xenograft Tumor Model Protocol

This protocol describes a general workflow for assessing the anti-tumor efficacy of Quisinostat in a subcutaneous xenograft model.





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A representative experimental workflow for in vivo efficacy studies.



Materials and Methods:

- Cell Lines: Human cancer cell lines (e.g., HCCLM3, HepG2) are cultured under standard conditions.
- Animals: Immunodeficient mice (e.g., nude, SCID) are used to prevent rejection of human tumor xenografts.[7]
- Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Quisinostat is formulated (e.g., in 10% hydroxy-propyl-β-cyclodextrin, 25 mg/mL mannitol in sterile water) and administered, typically via intraperitoneal injection, at a predetermined dose and schedule.[1]
- Monitoring: Tumor dimensions are measured regularly (e.g., every three days) to calculate tumor volume.[7] Animal body weight is also monitored as an indicator of toxicity.[7]
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., acetylated histone H3, Ki67) and western blotting for proteins in key signaling pathways.[4]
 [7]

Pharmacodynamic Biomarkers

The in vivo activity of Quisinostat can be monitored through the assessment of various pharmacodynamic biomarkers in both tumor and surrogate tissues.

- Histone Acetylation: A direct measure of target engagement is the level of histone acetylation. Increased levels of acetylated histone H3 have been observed in hair follicles, skin biopsies, tumor biopsies, and peripheral blood mononuclear cells of patients treated with Quisinostat.[4][6]
- Cell Proliferation: The anti-proliferative effect of Quisinostat can be assessed by measuring the expression of Ki67, a marker of cell proliferation. A decrease in Ki67 has been demonstrated in skin and tumor biopsies following treatment.[4][6]



Conclusion

Quisinostat dihydrochloride is a potent HDAC inhibitor with a well-defined mechanism of action and significant anti-tumor activity in a broad range of preclinical cancer models. Its ability to modulate key signaling pathways involved in cell cycle control and apoptosis underscores its therapeutic potential. The pharmacodynamic effects of Quisinostat are readily measurable through biomarkers such as histone acetylation and Ki67, which can be valuable tools in both preclinical and clinical development. The data and protocols summarized in this guide provide a comprehensive overview of the in vivo pharmacodynamics of Quisinostat for researchers and drug development professionals.

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